1-(4-Bromophenyl)cyclopentanecarboxylic acid belongs to the class of cyclopentanecarboxylic acids, which are cyclic compounds containing a carboxylic acid functional group attached to a cyclopentane ring. It is classified as an aromatic compound due to the presence of the bromophenyl substituent.
The synthesis of 1-(4-Bromophenyl)cyclopentanecarboxylic acid typically involves several key steps:
These synthetic methods can be optimized for large-scale production, employing continuous flow reactors and advanced catalytic systems to improve yield and reduce costs .
The molecular structure of 1-(4-Bromophenyl)cyclopentanecarboxylic acid features a cyclopentane ring bonded to a carboxylic acid group and a para-bromophenyl substituent.
Molecular modeling studies may reveal insights into its three-dimensional conformation, which is essential for understanding its reactivity and interactions with biological targets .
1-(4-Bromophenyl)cyclopentanecarboxylic acid participates in various chemical reactions:
These reactions highlight the compound's versatility as a building block for synthesizing more complex organic molecules .
The mechanism of action for 1-(4-Bromophenyl)cyclopentanecarboxylic acid primarily relates to its interactions in biological systems. Research indicates that this compound may act as a modulator for specific receptors involved in cellular signaling pathways.
Further studies are necessary to elucidate its precise mechanisms at the molecular level .
1-(4-Bromophenyl)cyclopentanecarboxylic acid exhibits several notable physical and chemical properties:
Understanding these properties is crucial for predicting behavior in chemical reactions and biological systems .
The applications of 1-(4-Bromophenyl)cyclopentanecarboxylic acid span several fields:
Its versatility makes it a valuable compound in both academic research and industrial applications .
1-(4-Bromophenyl)cyclopentanecarboxylic acid is a halogenated cyclopentane derivative that serves as a critical intermediate in synthetic organic chemistry and drug discovery. Characterized by a bromine-substituted aromatic ring fused to an alicyclic carboxylic acid, this compound exemplifies the strategic integration of steric constraint and functional group diversity for molecular design. Its distinctive structure enables unique reactivity patterns and biological interactions, positioning it as a versatile scaffold for developing pharmacologically active agents targeting neurological and inflammatory pathways.
The compound features a cyclopentane ring with two substituents at the 1-position: a carboxylic acid (–COOH) group and a 4-bromophenyl moiety. The bromine atom is para-substituted on the phenyl ring, optimizing electronic effects for further derivatization. The IUPAC systematic name is 1-(4-bromophenyl)cyclopentane-1-carboxylic acid, reflecting the carbocyclic system and substituent locations [1] [4].
Table 1: Structural Identifiers and Molecular Descriptors
Property | Value/Descriptor |
---|---|
IUPAC Name | 1-(4-Bromophenyl)cyclopentane-1-carboxylic acid |
Molecular Formula | C₁₂H₁₃BrO₂ |
Molecular Weight | 269.138 g/mol |
CAS Registry Number | 143328-24-9 |
SMILES | C1CCC(C1)(C2=CC=C(C=C2)Br)C(=O)O |
InChIKey | UALMMAIHRMKFCW-UHFFFAOYSA-N |
Hydrogen Bond Donors | 1 (carboxylic acid) |
Hydrogen Bond Acceptors | 2 (carboxylic acid oxygen atoms) |
The molecule lacks chiral centers due to the symmetry of its disubstituted cyclopentane ring, though synthetic modifications (e.g., introduction of asymmetric substituents) can generate stereoisomers [4] [6]. The bromine atom acts as both a steric and electronic modulator, facilitating cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination for biaryl formation.
This compound emerged as a strategic intermediate during efforts to diversify cyclopentane-based scaffolds for pharmaceutical screening. Early synthetic routes relied on classical cyclization methods, such as the intramolecular alkylation of α,ω-dibromo precursors with diethyl malonate, followed by hydrolysis and decarboxylation. Contemporary protocols leverage solid-phase synthesis for high-throughput production, as demonstrated by Nefzi et al. (2012), who immobilized carboxylic acid precursors (e.g., cyclopentanecarboxylic acid) on Rink amide resin. Subsequent functionalization with bromomethyl ketones and heterocyclization yielded isoxazole derivatives incorporating the 1-(4-bromophenyl)cyclopentane core [5].
Table 2: Key Analogs and Synthetic Derivatives
Analog | CAS Number | Molecular Formula | Key Distinction |
---|---|---|---|
1-(4-Bromophenyl)cyclobutanecarboxylic acid | 151157-49-2 | C₁₁H₁₁BrO₂ | Smaller ring size (cyclobutane) |
1-(3-Bromophenyl)cyclopentanecarboxylic acid | 143328-23-8 | C₁₂H₁₃BrO₂ | meta-Bromine substitution |
1-(4-Bromophenyl)cyclopropanecarboxylic acid | 345965-52-8 | C₁₀H₉BrO₂ | Smaller ring size (cyclopropane) |
Methyl 1-(4-bromophenyl)cyclobutane-1-carboxylate | 1236357-65-5 | C₁₂H₁₃BrO₂ | Esterified carboxylic acid |
Industrial-scale synthesis employs microwave-assisted coupling to enhance efficiency. For example, aryl halides undergo nucleophilic substitution with cyclopentane anions generated via strong bases (e.g., LDA), achieving yields >75% with reduced reaction times [1] [6]. The bromophenyl group’s versatility allows conversion to boronic esters or triflates, enabling transition-metal-catalyzed cross-coupling—a pivotal advance for constructing complex molecular architectures in drug discovery [5] [7].
This scaffold is integral to targeting voltage-gated sodium channels (NaV), particularly NaV1.7, implicated in pain signaling. Sun et al. (2025) identified cyclopentane carboxylic acids as potent NaV1.7 inhibitors, where the bromophenyl moiety enhanced hydrophobic binding within channel pore regions. Compound 31 from their series (featuring a 1-arylcyclopentanecarboxylic acid core) demonstrated >100-fold selectivity over NaV1.5 and robust analgesic efficacy in transgenic mouse models of inherited erythromelalgia [2].
The carboxylic acid group enables salt formation for improved solubility, while the bromine atom serves as a synthetic handle for structure-activity relationship (SAR) expansion:
Table 3: Biological Activities of Key Derivatives
Derivative | Target/Activity | Key Finding |
---|---|---|
Cyclopentane carboxylic acid 31 (Sun et al., 2025) | NaV1.7 inhibitor | IC₅₀ = 12 nM; >100× selectivity vs. NaV1.5 |
Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane carboxylate | Enzyme inhibition | Enhanced binding to serine proteases |
1-((4-Bromophenyl)sulfonyl)cyclopentane carboxylate | Not reported | Synthetic precursor to sulfonamide-based inhibitors |
Ongoing research explores this scaffold for fibrosis treatment, leveraging its ability to disrupt TGF-β signaling cascades. Patent WO2009135590A1 details fused cyclopentane carboxylates (e.g., 2-[[3-fluoro-4-methoxybenzoyl]amino] derivatives) for mitigating cardiac and pulmonary fibrosis [7]. The bromophenyl variant’s role in these analogs underscores its utility as a conformational constraint that enhances potency against extracellular protein targets.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7